molecular formula C28H12N2O2 B036509 Flavanthrone CAS No. 475-71-8

Flavanthrone

Cat. No.: B036509
CAS No.: 475-71-8
M. Wt: 408.4 g/mol
InChI Key: KJPJZBYFYBYKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is now being explored for its potential in electronic materials, rechargeable batteries, and as a component in photo- and semiconductors . The compound is known for its ability to undergo redox transitions, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Flavanthrone can be synthesized through the reduction of its precursor compounds. One method involves the reduction of this compound to its radical anions and dianions, which can be crystallized in the form of various salts. For example, the reduction can be achieved using sodium cryptate, resulting in the formation of {Crypt(Na+)}(this compound˙−)·2C6H4Cl2 .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes, where the compound is reduced to its radical anion and dianion states. The reaction conditions are carefully controlled to ensure the purity and stability of the final product. The use of vanadocene in the reduction process has also been explored to yield zwitterionic complexes .

Chemical Reactions Analysis

Types of Reactions: Flavanthrone undergoes several types of chemical reactions, including reduction, oxidation, and complex formation. The reduction of this compound is accompanied by the elongation of the carbonyl C=O bonds and shortening of the C-C(O) bonds .

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Flavanthrone is unique in its ability to form stable radical anion and dianion states. Similar compounds include:

This compound stands out due to its stability and the ease with which it can form complexes with other molecules, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

16,30-diazaoctacyclo[15.11.1.14,28.02,15.03,12.05,10.018,23.025,29]triaconta-1(28),2(15),3(12),4(30),5,7,9,13,16,18,20,22,25(29),26-tetradecaene-11,24-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H12N2O2/c31-27-15-7-3-1-5-13(15)25-21-17(27)9-12-20-23(21)24-19(29-25)11-10-18-22(24)26(30-20)14-6-2-4-8-16(14)28(18)32/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJPJZBYFYBYKPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C6=C(C=C4)C(=O)C7=CC=CC=C7C6=NC8=C5C3=C(C2=O)C=C8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6060056
Record name Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475-71-8
Record name Flavanthrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name C. I. Vat Yellow 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FLAVANTHRONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39910
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name FLAVANTHRONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16091
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6060056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzo[h]benz[5,6]acridino[2,1,9,8-klmna]acridine-8,16-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.818
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLAVANTHRONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FA52JAB7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Flavanthrone
Reactant of Route 2
Flavanthrone
Reactant of Route 3
Flavanthrone
Reactant of Route 4
Flavanthrone
Reactant of Route 5
Flavanthrone
Reactant of Route 6
Flavanthrone
Customer
Q & A

Q1: What is the molecular formula and weight of flavanthrone?

A1: this compound has a molecular formula of C28H12N2O2 and a molecular weight of 408.40 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: Researchers have investigated various spectroscopic characteristics of this compound, including:* Infrared (IR) spectroscopy: This technique has been used to study the carbonyl group frequencies of this compound and other polynuclear quinones. []* Raman spectroscopy: Both normal Raman and surface-enhanced Raman scattering (SERS) spectra have been obtained for this compound, aiding in spectral assignments and understanding its interaction with surfaces. []* UV-Vis spectroscopy: This method has been employed to study the electronic absorption properties of this compound and its derivatives, providing insights into their electronic structure and potential applications in organic electronics. [, ]

Q3: What is the crystal structure of this compound?

A3: this compound crystallizes in the space group P21/a. Its crystal structure reveals planar molecules stacked with an interplanar distance of 3.44 Å, consistent with similar structures. []

Q4: How does this compound interact with surfaces?

A4: Studies have shown that this compound exhibits epitaxial growth on specific substrates:* On NaCl, it forms needle-like crystallites oriented along the ⟨110⟩ directions. []* On KCl, it grows as dendroid crystals with a standing b-axis orientation and apparent C4v symmetry. []

Q5: Is this compound stable in different chemical environments?

A5: Research suggests that the stability of this compound can be influenced by its chemical environment:* While generally considered a "non-active" dye, this compound can exhibit photoreactivity, particularly when exposed to light corresponding to its second absorption band. []* The presence of aldehyde and carboxyl groups has been shown to decrease the affinity of vat dyes, including leuco-flavanthrone, for modified celluloses, suggesting potential stability issues in such environments. []

Q6: Does this compound exhibit any catalytic properties?

A6: While specific catalytic applications of this compound haven't been extensively reported in the provided literature, its ability to exist in radical anion and dianion states suggests potential for redox-mediated catalysis. [] Further research is needed to explore this aspect.

Q7: Have computational methods been applied to study this compound?

A7: Yes, computational chemistry has played a role in understanding this compound:* Density Functional Theory (DFT): DFT calculations have been employed to aid in assigning vibrational modes in Raman spectra and to predict the electronic properties of this compound derivatives. [, ]* Bond Length Calculations: Researchers have used computational methods to calculate bond lengths in this compound and related compounds, providing insights into their molecular structure. []

Q8: How do structural modifications affect the properties of this compound?

A8: Modifying the this compound structure can significantly alter its properties:* Solubility: Reducing the carbonyl groups and introducing alkoxy substituents enhance the solubility of this compound derivatives, making them suitable for solution processing in organic electronic applications. []* Electrochemical Properties: Interestingly, the length of the alkoxy substituent in soluble this compound derivatives doesn't significantly impact their ionization potential or electron affinity. []* Photophysical Properties: Substitutions on the this compound core can impact its photophysical properties, including absorption and emission characteristics. Further research is needed to establish clear structure-property relationships in this context.

Q9: What analytical methods are used to characterize this compound?

A9: Various techniques are employed for this compound analysis, including:* Electron microscopy: This method allows researchers to visualize the morphology and epitaxial growth of this compound on different substrates. []* X-ray diffraction: This technique is used to determine the crystal structure and intermolecular interactions in this compound. []

Q10: Are there alternatives to this compound in its various applications?

A10: Yes, several alternatives to this compound exist, particularly in the realm of dyes and pigments:* Vat Dyes: Other vat dyes, such as indanthrone, pyranthrone, and anthanthrone, offer different shades and properties. [, ] * Organic Semiconductors: The field of organic electronics is continuously evolving, with new materials constantly being developed. Alternatives to this compound derivatives in OLEDs are actively being researched.

Q11: What are the considerations for recycling and waste management of this compound?

A11: As with many dyes and organic electronic materials, responsible disposal and recycling of this compound are crucial to minimize environmental impact. Specific methods will depend on the application and formulation of the compound.

Q12: What resources are essential for research on this compound?

A12: Effective research on this compound benefits from:* Spectroscopic facilities: Access to IR, Raman, and UV-Vis spectroscopy is crucial for characterizing the compound and its derivatives.* Crystallography equipment: X-ray diffraction facilities are essential for determining crystal structures.* Computational resources: Access to computational chemistry software and expertise enables researchers to model this compound's properties and explore potential modifications.

Q13: What are some key historical milestones in this compound research?

A13:
Synthesis and Characterization: The early 20th century witnessed the synthesis and initial characterization of this compound, marking its entry into the world of dyes and pigments. []* Crystal Structure Determination: The determination of this compound's crystal structure in the mid-20th century provided crucial insights into its molecular packing and intermolecular interactions. []* Emergence in Organic Electronics:* Recent exploration of this compound derivatives as potential materials for OLEDs marks a significant milestone, expanding its application beyond traditional dye chemistry. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.